molecular formula C9H9NO4 B125681 Benzadox CAS No. 5251-93-4

Benzadox

Cat. No. B125681
CAS RN: 5251-93-4
M. Wt: 195.17 g/mol
InChI Key: WDRGQGLIUAMOOC-UHFFFAOYSA-N
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Description

Benzadox: Comprehensive Analysis

Benzadox is not explicitly mentioned in the provided papers; however, the term seems to be a placeholder for a class of benzene-derived compounds. The papers provided discuss various benzene derivatives and their synthesis, properties, and applications. For instance, benzoxazinoids are secondary metabolites with defensive and allelopathic properties in plants . Benzimidazoles are another class of compounds with significant biological activity, including therapeutic applications . The papers also cover the synthesis of benzene derivatives through various methods, such as organocatalytic reactions and one-pot condensation reactions .

Synthesis Analysis

The synthesis of benzene derivatives varies depending on the specific compound. Benzoxazinoids are synthesized in plants with genes encoding enzymes closely located, suggesting coordinated gene regulation . Benzimidazoles can be synthesized through the condensation of o-phenylenediamine with formic acid . Other methods include a general synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes , a two-step synthesis of 1,4-benzodiazepine-2,5-diones using the Ugi four-component condensation , and a novel one-pot three-component condensation reaction for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives .

Molecular Structure Analysis

The molecular structures of benzene derivatives are characterized by their aromatic rings and substituents. For example, benzo[1,2-b:4,5-b']dichalcogenophenes have planar molecular structures , while benzo[1,2-b:4,5-b']bis[b]benzothiophene and benzo[1,2-b:4,5-b']bis[b]benzoselenophene are pi-extended heteroarenes . The molecular structure is crucial for the compound's properties and reactivity.

Chemical Reactions Analysis

Chemical reactions involving benzene derivatives are diverse. Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives demonstrate the selective activation of C–H bonds . The carbene-catalyzed formal [3+3] reaction is an efficient method for constructing substituted benzene molecules . These reactions are important for creating complex molecules with potential applications in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are determined by their molecular structure. Benzo[1,2-b:4,5-b']dichalcogenophenes' properties were studied using cyclic voltammetry and UV-vis spectra . The electronic and crystal structures of pi-extended heteroarenes were elucidated through UV-vis spectra, electrochemical measurements, and X-ray structural analyses . These properties are essential for understanding the reactivity and potential applications of these compounds.

Scientific Research Applications

Cognitive and Psychological Effects

  • Impact on Cognitive Functioning : Long-term benzodiazepine use is linked to impairments across multiple cognitive domains, suggesting significant impairment in users compared to non-users (Barker, Greenwood, Jackson, & Crowe, 2004).
  • Association with Dementia Risk : Usage of benzodiazepines is significantly associated with an increased risk of dementia, particularly among the elderly (Islam et al., 2016).

Pharmacological Mechanisms and Effects

  • GABAA Receptor Activation : Benzodiazepines act through specific GABAA receptor subtypes to influence midbrain dopamine neurons, which may relate to their addictive properties (Tan, Rudolph, & Lüscher, 2011).
  • Regulation of GABAA Receptors : Long-term exposure to benzodiazepines may lead to adaptive changes in the number, structure, and functions of GABAA receptors, potentially contributing to tolerance development (Gravielle, 2016).

Clinical Usage and Implications

  • Risk of Death and Mortality : Benzodiazepine use is associated with a moderate increase in all-cause mortality, particularly in populations of incident and mostly occasional users (Palmaro, Dupouy, & Lapeyre-Mestre, 2015).
  • Patient Perspectives on Usage : Older chronic users of benzodiazepines often become psychologically dependent, attributing to these medications properties that extend beyond standard medicinal effects (Cook, Biyanova, Masci, & Coyne, 2007).

Safety And Hazards

Benzadox is considered obsolete but may still be available in some countries . It’s important to handle it with care as it can cause harm if swallowed and can cause serious eye damage .

properties

IUPAC Name

2-benzamidooxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRGQGLIUAMOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041625
Record name Benzadox
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URL https://comptox.epa.gov/dashboard/DTXSID7041625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzadox

CAS RN

5251-93-4, 16555-77-4
Record name Benzadox
Source CAS Common Chemistry
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Record name Benzadox [ANSI:BSI]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hydroxybenzoylglycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzadox
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75601
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Record name Benzadox
Source EPA DSSTox
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Record name [(benzoylamino)oxy]acetic acid
Source European Chemicals Agency (ECHA)
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Record name BENZADOX
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
DM Weatherspoon, EE Schweizer - Weed Science, 1970 - cambridge.org
… the performance of benzadox under different en vironmental conditions in the field. … benzadox as influenced by temperature and absorption time con firm our field results with benzadox. …
Number of citations: 10 www.cambridge.org
H Nakamoto, MSB Ku, GE Edwards - Photosynthesis Research, 1982 - Springer
… showed that benzadox is a competitive … of benzadox and (aminooxy)acetic acid, the latter a potent inhibitor of alanine and aspartate aminotransferases, suggest that in vivo, benzadox …
Number of citations: 16 link.springer.com
I Ujváry, K Hiruma, LM Riddiford, G Matolcsy… - Insect biochemistry, 1987 - Elsevier
… The ethyl ester of benzadox was synthesized from benzohydroxamic acid and ethyl chloroacetate. Ethyl(1-methylhydrazino) acetate hydrochloride was synthesized as described by …
Number of citations: 10 www.sciencedirect.com
RD Tinline, JH Hunter - Canadian Journal of Plant Pathology, 1982 - Taylor & Francis
Materials and methods Greenhouse. Three tests were conducted to determine if high rates of 2, 4-D amine applied to leaves or roots, or at different developmental stages, of wheat …
Number of citations: 6 www.tandfonline.com
RE Hoagland, K Hirase, CD Boyette - American Journal of Plant Sciences, 2021 - scirp.org
… to AOA and the herbicide benzadox (Figure 1). Benzadox is an inhibitor of alanine aminotransferase [38], but the mechanism of action of irpexil, is unknown. Benzadox has been …
Number of citations: 5 www.scirp.org
K Wang, Y Lv, M He, L Tian, F Nie, Z Shao… - Archives of …, 2023 - Springer
… The predicted biotoxicities by QASR models and the measured biotoxicities of four amide herbicides (benzadox, cyprazole, epronaz, and coconut diethanol amide CDEA), which were …
Number of citations: 1 link.springer.com
CV Ransom - Weed Science, 2008 - JSTOR
Common Name Chemical Name benzadox [(benzoylamino) oxy] acetic acid benzfendizone Methyl 2-[2-[[4-[3, 6-dihydro-3-methyl-2, 6-dioxo-4-(trifluoromethyl)-l (2//) pyrimidinyl) …
Number of citations: 0 www.jstor.org
JG Varshney, S Sondhia - 2008 - nsdl.niscpr.res.in
Herbicides are the chemicals which are employed to kill or control vegetation. Common salt, ash, smelter waste etc. have been used for centuries to control weeds, but selective control …
Number of citations: 4 nsdl.niscpr.res.in
SU Khan, SR Miller - Journal of Agricultural and Food Chemistry, 1982 - ACS Publications
A commercial apple orchard of Idared on Mailing 7 rootstock was treated with dichlobenil (2, 6-di-chlorobenzonitrile) at the maximum recommended rate (8.97 kg/ha ai) every other year …
Number of citations: 6 pubs.acs.org
DT Smith, AF Wiese, AW Cooley - Agronomy Journal, 1975 - Wiley Online Library
… Kochia was not controlled with benzadox if rainEall occurred within 8 hours after application. In the past 20 years kochia has migrated into the southern Great Plains, probably by wind …
Number of citations: 4 acsess.onlinelibrary.wiley.com

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